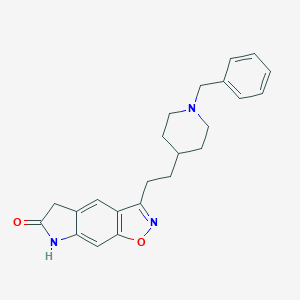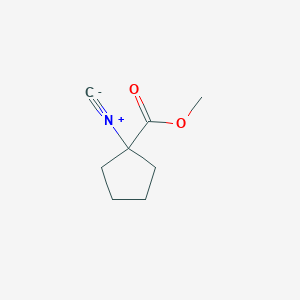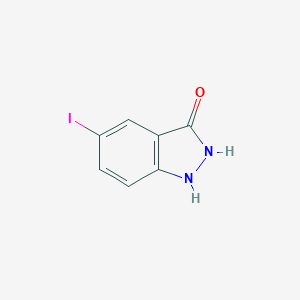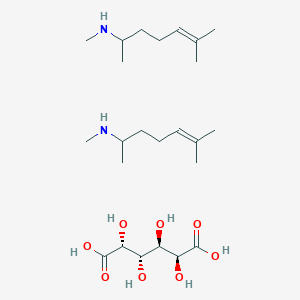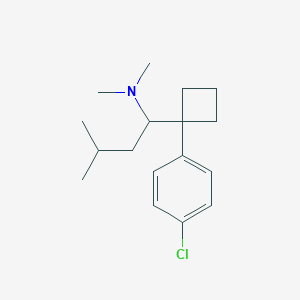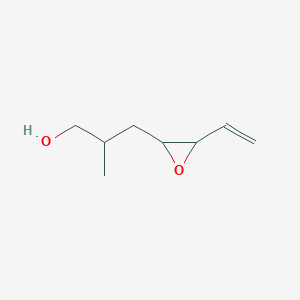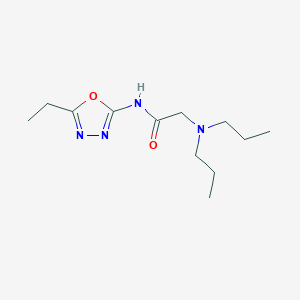![molecular formula C10H16O2 B127881 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde CAS No. 152090-47-6](/img/structure/B127881.png)
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde, also known as ACH-000029, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexyl ketones and has a molecular weight of 208.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, it has been reported to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been reported to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of inflammatory disorders. Additionally, it has been reported to increase the levels of GABA in the brain, which may explain its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, it has been reported to have a relatively long half-life, which may make it a useful tool for studying the long-term effects of certain interventions. However, one limitation of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. One area of focus could be the development of more specific and potent analogs of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde that could be used for the treatment of specific disorders. Additionally, further research could be conducted to elucidate the exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde and to identify potential targets for drug development. Finally, more studies could be conducted to determine the safety and efficacy of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde in human subjects.
Métodos De Síntesis
The synthesis of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium borohydride to yield 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. This method has been reported to have a yield of 75% and is relatively simple and efficient.
Aplicaciones Científicas De Investigación
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been reported to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
Número CAS |
152090-47-6 |
|---|---|
Nombre del producto |
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-acetylcyclohexyl]acetaldehyde |
InChI |
InChI=1S/C10H16O2/c1-8(12)10-5-3-2-4-9(10)6-7-11/h7,9-10H,2-6H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
IWYZWGBEUJSIQM-ZJUUUORDSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CCCC[C@@H]1CC=O |
SMILES |
CC(=O)C1CCCCC1CC=O |
SMILES canónico |
CC(=O)C1CCCCC1CC=O |
Sinónimos |
Cyclohexaneacetaldehyde-formyl-d, 2-acetyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



